
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. IPDC is a small molecule that belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in disease pathways. For example, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, this compound can reduce inflammation and potentially provide therapeutic benefit in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Finally, the therapeutic potential of this compound in specific disease states, such as cancer and neurological disorders, warrants further investigation.
Métodos De Síntesis
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a straightforward method that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-iodo-2-pyridylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in several disease states. This compound has been identified as a promising lead compound for the development of novel drugs for the treatment of cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C14H11IN2O3 |
|---|---|
Peso molecular |
382.15 g/mol |
Nombre IUPAC |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c15-10-2-4-13(16-8-10)17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,16,17,18) |
Clave InChI |
CBMQTMSKVYWKOQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
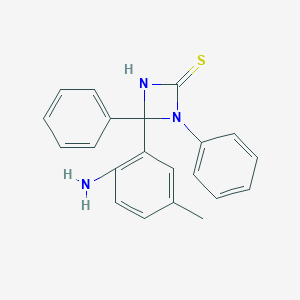

![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
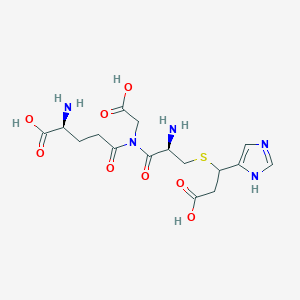
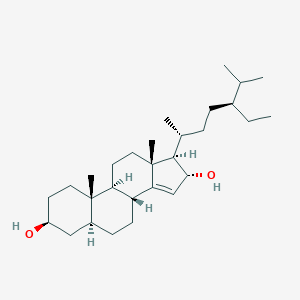
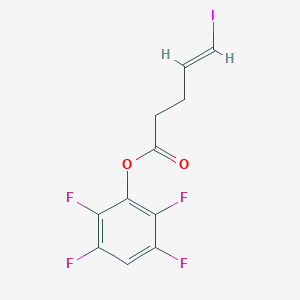
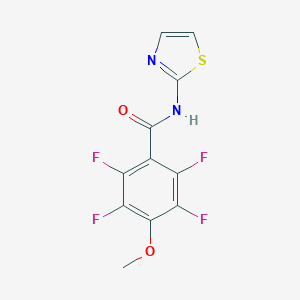

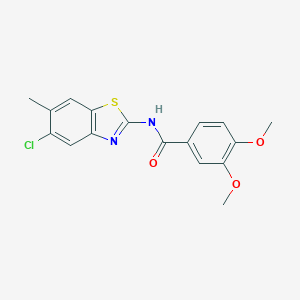
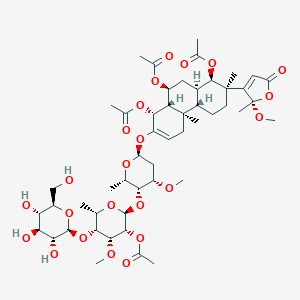

![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)